molecular formula C26H28N4O4S B2585703 ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955619-22-4

ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2585703
CAS RN: 955619-22-4
M. Wt: 492.59
InChI Key: OJFLANPTJFDIQX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity: The synthesis of novel heterocyclic derivatives involving ethyl 2-(2-pyridylacetate) has led to compounds linked with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties . These derivatives were tested in vitro against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Their antimicrobial activity provides promising avenues for drug development.

Antiviral Activity: In addition to antimicrobial effects, these compounds were also evaluated for antiviral activity against HIV-1. Understanding their potential in combating viral infections is crucial for advancing therapeutic strategies.

Organic Synthesis

Efficient Methods: The research on efficient methods for synthesizing compounds incorporating heterocyclic rings has gained prominence in drug development . Ethyl 2-(2-pyridylacetate) derivatives serve as valuable building blocks due to their diverse reactivity. Investigating their role in organic synthesis can lead to streamlined processes for creating complex molecules.

Antioxidant Properties

Radical Scavenging Activity: Certain derivatives, such as ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate, exhibit promising antioxidant properties. These compounds were evaluated using assays like the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC) methods . Their ability to scavenge free radicals makes them relevant in health and nutrition research.

Crystallography

Structural Insights: The molecular structures of specific derivatives were confirmed by X-ray crystallography, providing valuable insights into their three-dimensional arrangements . Understanding their crystal structures aids in predicting properties and interactions.

properties

IUPAC Name

ethyl 2-[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-4-21-28-29-24(34-21)19-14-16-10-6-8-12-18(16)30(19)15(3)23(31)27-25-22(26(32)33-5-2)17-11-7-9-13-20(17)35-25/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFLANPTJFDIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C(C)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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